Superior AChE Inhibitory Potency: AChE/BChE-IN-8 vs. Selective BChE Inhibitor BChE-IN-6
AChE/BChE-IN-8 is the most potent EeAChE inhibitor in its series, a property its closest structural analog BChE-IN-6 (compound 12) lacks. BChE-IN-6 is instead a potent and highly selective eqBChE inhibitor, with its AChE inhibition not reported [1]. This demonstrates a clear, quantitative advantage for AChE/BChE-IN-8 in studies where potent AChE blockade is the primary goal, as BChE-IN-6 would provide negligible AChE inhibition at comparable concentrations.
| Evidence Dimension | Inhibitory potency (Ki) for EeAChE |
|---|---|
| Target Compound Data | 0.788 ± 0.051 µM |
| Comparator Or Baseline | BChE-IN-6 (compound 12): EeAChE activity not reported (selective eqBChE inhibitor with Ki = 0.182 ± 0.018 µM) |
| Quantified Difference | AChE/BChE-IN-8 is a potent AChE inhibitor; BChE-IN-6 is not. |
| Conditions | Enzymatic inhibition assay using Ellman's method with Electrophorus electricus AChE (EeAChE). |
Why This Matters
For research targeting AChE-associated amyloid-beta aggregation or cholinergic tone restoration, BChE-IN-6 is an inappropriate tool, making AChE/BChE-IN-8 the superior and necessary selection for these specific mechanisms.
- [1] Bortolami M, Pandolfi F, De Vita D, et al. New deferiprone derivatives as multi-functional cholinesterase inhibitors: design, synthesis and in vitro evaluation. Eur J Med Chem. 2020 Jul 15;198:112350. View Source
